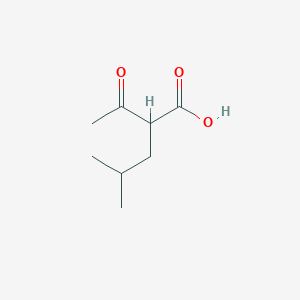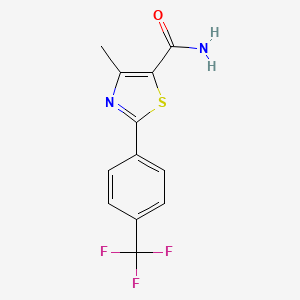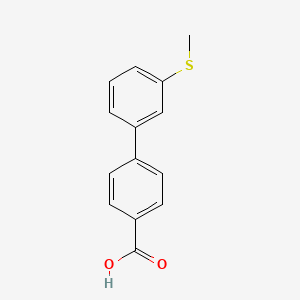
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a specialized organic compound characterized by the presence of a heptafluoroisopropyl group and a methyl group attached to a phenyl ring, which is further bonded to an isocyanate functional group
準備方法
The synthesis of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate typically involves the reaction of 4-(Heptafluoroisopropyl)-2-(methyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in [4+1] cycloaddition reactions with conjugated heterodienes to form heterocyclic compounds.
Substitution Reactions: Can undergo substitution reactions at the aromatic ring, especially under electrophilic conditions.
Common reagents used in these reactions include amines, alcohols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
作用機序
The mechanism of action of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate involves its reactivity towards nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the electron-withdrawing effect of the heptafluoroisopropyl group, which enhances the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can be compared with other phenyl isocyanates such as:
Phenyl isocyanate: Lacks the heptafluoroisopropyl and methyl groups, making it less reactive and less specialized.
4,4’-Methylenebis(phenyl isocyanate): Contains two isocyanate groups and is widely used in the production of polyurethanes.
4-(Trifluoromethylthio)phenyl isocyanate: Contains a trifluoromethylthio group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the heptafluoroisopropyl group, making it suitable for specialized applications in various fields.
特性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-isocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F7NO/c1-6-4-7(2-3-8(6)19-5-20)9(12,10(13,14)15)11(16,17)18/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDPWCXWGQXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














